molecular formula C14H16N4O8 B14537584 2,3,5,6,8,8a-hexahydro-1H-indolizin-7-one;2,4,6-trinitrophenol CAS No. 62240-41-9

2,3,5,6,8,8a-hexahydro-1H-indolizin-7-one;2,4,6-trinitrophenol

Cat. No.: B14537584
CAS No.: 62240-41-9
M. Wt: 368.30 g/mol
InChI Key: JRPHBQKIBUXRIH-UHFFFAOYSA-N
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Description

The compound “2,3,5,6,8,8a-hexahydro-1H-indolizin-7-one;2,4,6-trinitrophenol” is a combination of two distinct chemical entities. The first part, 2,3,5,6,8,8a-hexahydro-1H-indolizin-7-one, is a bicyclic nitrogen-containing compound.

Preparation Methods

2,3,5,6,8,8a-hexahydro-1H-indolizin-7-one:

    Synthetic Routes: The synthesis of 2,3,5,6,8,8a-hexahydro-1H-indolizin-7-one typically involves cyclization reactions starting from appropriate precursors such as amino acids or other nitrogen-containing compounds. Specific reaction conditions, such as temperature and catalysts, are optimized to achieve high yields.

    Industrial Production: Industrial production methods may involve large-scale cyclization processes with continuous monitoring and control of reaction parameters to ensure consistency and purity.

2,4,6-trinitrophenol:

    Synthetic Routes: 2,4,6-trinitrophenol is synthesized through the nitration of phenol using concentrated nitric acid. .

    Industrial Production: Industrial production of 2,4,6-trinitrophenol involves large-scale nitration reactors with stringent safety measures due to the compound’s explosive nature.

Chemical Reactions Analysis

2,3,5,6,8,8a-hexahydro-1H-indolizin-7-one:

    Types of Reactions: This compound can undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are commonly used. Substitution reactions may involve halogenating agents or nucleophiles.

    Major Products: The major products depend on the specific reaction conditions but can include oxidized or reduced derivatives and substituted analogs.

2,4,6-trinitrophenol:

Scientific Research Applications

2,3,5,6,8,8a-hexahydro-1H-indolizin-7-one:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

2,4,6-trinitrophenol:

Mechanism of Action

2,3,5,6,8,8a-hexahydro-1H-indolizin-7-one:

    Mechanism: The exact mechanism of action depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various physiological effects.

2,4,6-trinitrophenol:

    Mechanism: Acts as a strong acid and an oxidizing agent. .

Comparison with Similar Compounds

2,3,5,6,8,8a-hexahydro-1H-indolizin-7-one:

    Similar Compounds: Other indolizine derivatives, such as indolizine-2-carboxylic acid and indolizine-3-carboxylic acid.

    Uniqueness: The hexahydro structure provides unique chemical properties and reactivity compared to other indolizine derivatives.

2,4,6-trinitrophenol:

Properties

CAS No.

62240-41-9

Molecular Formula

C14H16N4O8

Molecular Weight

368.30 g/mol

IUPAC Name

2,3,5,6,8,8a-hexahydro-1H-indolizin-7-one;2,4,6-trinitrophenol

InChI

InChI=1S/C8H13NO.C6H3N3O7/c10-8-3-5-9-4-1-2-7(9)6-8;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h7H,1-6H2;1-2,10H

InChI Key

JRPHBQKIBUXRIH-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(=O)CCN2C1.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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